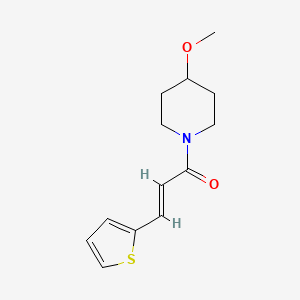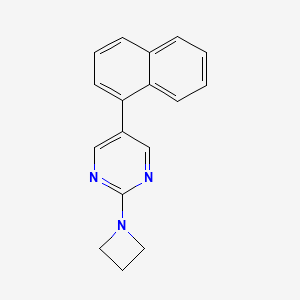
(E)-1-(4-methoxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-methoxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as 4-MTPT, is a small organic molecule with a wide range of applications in scientific research. It has been used in many different areas of research, including pharmacology, biochemistry, and physiology. 4-MTPT is an important tool in the study of biological processes and has been used to investigate the mechanism of action of drugs and other compounds. 4-MTPT has also been used in laboratory experiments to study the properties of proteins, enzymes, and other biological molecules.
科学研究应用
(E)-1-(4-methoxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used to study the mechanism of action of drugs and other compounds, as well as to investigate the structure and function of proteins, enzymes, and other biological molecules. This compound has also been used in laboratory experiments to study the properties of proteins, enzymes, and other biological molecules. In addition, this compound has been used to study the binding of drugs to their target molecules, as well as to investigate the pharmacological and toxicological effects of drugs.
作用机制
The mechanism of action of (E)-1-(4-methoxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is not fully understood. However, it is believed that the compound binds to its target molecules, such as proteins and enzymes, and alters their structure and/or function. This binding is thought to be mediated by hydrogen bonding, van der Waals forces, and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound binds to its target molecules, such as proteins and enzymes, and alters their structure and/or function. This binding is thought to be mediated by hydrogen bonding, van der Waals forces, and electrostatic interactions. In addition, this compound has been shown to increase the activity of certain enzymes, such as cytochrome P450 and cytochrome C oxidase, and to inhibit the activity of other enzymes, such as acetylcholinesterase.
实验室实验的优点和局限性
The advantages of using (E)-1-(4-methoxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments include its low cost, its high solubility in aqueous solutions, and its ability to bind to its target molecules. Its limitations include its low stability in acidic and basic solutions and its tendency to form complexes with other molecules.
未来方向
The potential future applications of (E)-1-(4-methoxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one include its use in the development of new drugs and treatments, its use in the study of the structure and function of proteins, enzymes, and other biological molecules, and its use in the study of the binding of drugs to their target molecules. In addition, this compound could be used to study the pharmacological and toxicological effects of drugs, as well as to investigate the mechanism of action of drugs and other compounds. Finally, this compound could be used to study the biochemical and physiological effects of drugs and other compounds.
合成方法
(E)-1-(4-methoxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is synthesized by a two-step process. The first step involves the condensation of 4-methoxypiperidine with thiophene-2-ylprop-2-en-1-one to form the desired product. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The second step involves the purification of the product by column chromatography.
属性
IUPAC Name |
(E)-1-(4-methoxypiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-16-11-6-8-14(9-7-11)13(15)5-4-12-3-2-10-17-12/h2-5,10-11H,6-9H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQPXETXXWSRKR-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(CC1)C(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6443828.png)
![3-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6443836.png)
![3-[methyl({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443841.png)
![8-(quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443860.png)

![5-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B6443875.png)
![3-[methyl(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443884.png)
amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6443892.png)
![4,6-dimethoxy-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine](/img/structure/B6443893.png)
![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B6443898.png)
![6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B6443914.png)
![5-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6443922.png)
![6-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B6443928.png)
